molecular formula C22H24N2O3 B11357594 2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11357594
M. Wt: 364.4 g/mol
InChI Key: YZQOWKFPLPKMBP-UHFFFAOYSA-N
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Description

2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine moiety

Preparation Methods

The synthesis of 2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then coupled with a benzoxazole precursor. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .

Chemical Reactions Analysis

2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Scientific Research Applications

2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzoxazole ring can also participate in binding interactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar compounds to 2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole include:

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-propoxyphenyl)methanone

InChI

InChI=1S/C22H24N2O3/c1-2-14-26-18-7-5-6-17(15-18)22(25)24-12-10-16(11-13-24)21-23-19-8-3-4-9-20(19)27-21/h3-9,15-16H,2,10-14H2,1H3

InChI Key

YZQOWKFPLPKMBP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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